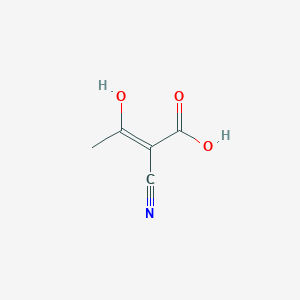

2-Cyano-3-hydroxybut-2-enoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H5NO3 |

|---|---|

Molecular Weight |

127.10 g/mol |

IUPAC Name |

(Z)-2-cyano-3-hydroxybut-2-enoic acid |

InChI |

InChI=1S/C5H5NO3/c1-3(7)4(2-6)5(8)9/h7H,1H3,(H,8,9)/b4-3- |

InChI Key |

BMEBUGFDWHDVHO-ARJAWSKDSA-N |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)O)/O |

Canonical SMILES |

CC(=C(C#N)C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyano 3 Hydroxybut 2 Enoic Acid and Its Direct Derivatives

Direct Synthesis of 2-Cyano-3-hydroxybut-2-enoic Acid

The direct formation of the this compound structure is primarily achieved through condensation reactions. Information on rearrangement and multi-component reactions leading directly to this specific acid is less common in the literature, with synthesis often proceeding through a derivative, such as an ester or amide, which is then hydrolyzed.

Condensation Reactions

Condensation reactions are a cornerstone for the synthesis of this class of compounds. The Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group, is a typical strategy. For instance, the synthesis of a related compound, 2-cyano-3-(thiophen-3-yl)prop-2-enoic acid, is accomplished through the Knoevenagel condensation of thiophene-3-carbaldehyde with malononitrile, catalyzed by a base like piperidine. A similar approach can be envisioned for this compound, likely starting from a β-keto ester or acid.

The synthesis of teriflunomide, the N-(4-trifluoromethylphenyl) amide derivative of this compound, provides a well-documented example. One synthetic route involves the reaction of cyanoacetic acid ethyl ester with 4-trifluoromethylaniline. epo.org This initial step forms the cyanoacetanilide, which can then be further reacted to create the final enolic acid structure.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| Knoevenagel Condensation | Thiophene-3-carbaldehyde, Malononitrile | Piperidine, Ethanol (B145695), Reflux | 2-Cyano-3-(thiophen-3-yl)prop-2-enoic acid | |

| Amide Formation | Cyanoacetic acid ethyl ester, 4-Trifluoromethylaniline | Elevated temperature (neat) | Cyanoacet-(4-trifluoromethyl)anilide | epo.org |

Rearrangement Reactions

While specific rearrangement reactions that directly yield this compound are not prominently documented, radical-mediated intramolecular translocation of cyano groups is a known process in organic synthesis. researchgate.net This type of reaction involves the addition of a carbon-centered radical to the nitrile triple bond, followed by the cleavage of the resulting cyclic iminyl radical to reposition the cyano group. researchgate.net Such a strategy could potentially be adapted to construct the desired scaffold from a suitably functionalized isomeric precursor.

Multi-Component Synthesis Approaches

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product that incorporates portions of all reactants, are powerful tools in synthetic chemistry. While a specific MCR for the direct synthesis of this compound is not readily found, the principles of MCRs could be applied. For example, a reaction involving a source of cyanide, a three-carbon carbonyl component, and an acid source could theoretically assemble the core structure in a convergent manner.

Synthesis of Key Precursors and Intermediates

The synthesis of the target molecule often relies on the preparation and subsequent transformation of key building blocks, particularly β-keto esters and β-ketonitriles.

Preparation of β-Keto Esters and Nitriles

β-Keto Esters: These compounds are crucial intermediates in organic synthesis. arkat-usa.org Traditional methods for their preparation include the Claisen condensation of esters. arkat-usa.orgorganic-chemistry.org More recent methods have expanded the synthetic arsenal. For example, β-keto esters can be synthesized from various aldehydes and ethyl diazoacetate using molybdenum(VI) dichloride dioxide as a catalyst. organic-chemistry.org Another approach involves the decarboxylative Claisen condensation, where magnesium enolates of substituted malonic acid half oxyesters react with acyl donors like carboxylic acids. organic-chemistry.org

β-Ketonitriles: These are important precursors for a variety of compounds. researchgate.net A common method for their synthesis is the acylation of nitrile anions with esters. researchgate.netgoogle.comutsa.edu This reaction can be performed using a base such as potassium tert-butoxide, often under microwave irradiation to improve yields. utsa.edu The reaction of nitriles with carboxylic esters in the presence of a base is a well-established route. google.com Furthermore, electrophilic cyanation of boron enolates using reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) provides an efficient method for preparing β-ketonitriles, including those with a quaternary α-carbon. researchgate.net

| Precursor Type | Synthetic Method | Key Reagents | Notes | Reference |

| β-Keto Ester | Aldehyde Condensation | Aldehydes, Ethyl diazoacetate, MoO₂Cl₂ | High yields at room temperature. | organic-chemistry.org |

| β-Keto Ester | Decarboxylative Claisen Condensation | Malonic acid half oxyesters, Carboxylic acids | Utilizes magnesium enolates as pronucleophiles. | organic-chemistry.org |

| β-Ketonitrile | Acylation of Nitrile Anions | Nitriles, Esters, Potassium tert-butoxide | Microwave conditions can be beneficial. | utsa.edu |

| β-Ketonitrile | Electrophilic Cyanation | Boron enolates, NCTS or TsCN | Broad substrate scope. | researchgate.net |

Functional Group Transformations to the Cyano-Enoic Acid Scaffold

The cyano group is a versatile functional handle that can be transformed into various other groups, making it a valuable component in a synthetic sequence. researchgate.netresearchgate.netnih.gov The conversion of a precursor molecule into the final this compound often involves several key functional group transformations.

One critical transformation is the hydrolysis of a nitrile or an ester. For instance, a synthetic route could culminate in a molecule containing a nitrile and an ester group in the correct positions, followed by selective hydrolysis of the ester to the carboxylic acid to yield the final product. The nitrile group itself can be converted into a carboxylic acid under acidic or basic conditions, although this would alter the target structure. researchgate.netdoubtnut.com

Another key transformation involves the interconversion of carbonyl derivatives. For example, an acid chloride can be prepared from a carboxylic acid using reagents like thionyl chloride, which can then be converted to an amide by reacting with an amine. youtube.com This amide could be a derivative of the target molecule, or it could be an intermediate that is subsequently dehydrated to re-form a nitrile. youtube.com These transformations highlight the strategic importance of choosing the correct precursor to simplify the final steps toward the cyano-enoic acid product.

Stereoselective Synthesis of (Z)-2-Cyano-3-hydroxybut-2-enoic Acid

The creation of specific stereoisomers of this compound is of significant interest, particularly for applications where stereochemistry dictates biological activity. The primary focus lies on controlling the geometry around the double bond to favor the (Z)-isomer and, where applicable, inducing chirality at potential stereocenters in its derivatives.

Enantioselective and Diastereoselective Approaches

While specific literature detailing the enantioselective synthesis of the parent (Z)-2-Cyano-3-hydroxybut-2-enoic acid is not abundant, general principles of stereoselective synthesis can be applied. The core challenge lies in the prochiral nature of the synthetic precursors. Enantioselective approaches would typically involve the use of chiral catalysts or reagents to differentiate between the two faces of a prochiral starting material, leading to an enantiomeric excess of one stereoisomer.

Diastereoselective strategies often come into play when a chiral center already exists in the molecule or is introduced through the use of a chiral auxiliary. The inherent chirality then directs the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer over others. For a molecule like (Z)-2-Cyano-3-hydroxybut-2-enoic acid, this could be relevant in the synthesis of derivatives where the hydroxyl group or other parts of the molecule are further functionalized.

Chiral Auxiliary Strategies

The use of chiral auxiliaries is a powerful and well-established method for achieving high levels of stereocontrol in synthesis. nih.govrsc.org A chiral auxiliary is a chiral moiety that is temporarily attached to a substrate, directs the stereochemical course of a reaction, and is subsequently removed to yield the desired enantiomerically enriched product. nih.gov

For the synthesis of chiral derivatives of this compound, a plausible strategy would involve the attachment of a chiral auxiliary to a precursor molecule. For instance, a chiral alcohol could be used to form a chiral ester of a cyanoacetic acid derivative. Subsequent reactions, such as an aldol-type condensation to introduce the hydroxybutenoic acid moiety, would proceed under the stereodirecting influence of the auxiliary. The steric hindrance and electronic properties of the auxiliary would favor attack from one face of the enolate, leading to a high diastereomeric excess. After the key bond-forming step, the auxiliary can be cleaved to reveal the chiral carboxylic acid or its derivative. Commonly employed chiral auxiliaries that could be adapted for such a synthesis include Evans oxazolidinones and Oppolzer's camphorsultam.

| Chiral Auxiliary | Potential Application in Synthesis | Expected Outcome |

| Evans Oxazolidinones | Acylation with a cyanoacetyl group, followed by a stereoselective aldol (B89426) condensation. | High diastereoselectivity in the formation of the β-hydroxy-α-cyano moiety. |

| Oppolzer's Camphorsultam | Similar to Evans auxiliaries, attachment to a cyanoacetyl unit to direct subsequent transformations. | Control over the absolute stereochemistry of new stereocenters. |

| Chiral Alcohols | Esterification with a cyanoacetic acid derivative to form a chiral ester, followed by stereoselective reactions. | Induction of chirality in the final product after cleavage of the alcohol. |

Asymmetric Catalysis in the Synthesis of Related Enantiomers

Asymmetric catalysis offers an elegant and atom-economical alternative to the use of stoichiometric chiral auxiliaries. nih.gov In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Recent advancements have highlighted the power of various catalytic systems for a wide range of transformations. nih.gov

For the synthesis of chiral derivatives of this compound, several asymmetric catalytic strategies could be envisioned. For example, a catalytic asymmetric aldol reaction between a cyanoacetate (B8463686) equivalent and acetaldehyde, catalyzed by a chiral metal complex or an organocatalyst, could directly generate the desired β-hydroxy-α-cyano functionality with high enantioselectivity. Chiral Brønsted acids and bases have also emerged as powerful catalysts for various asymmetric transformations and could potentially be employed in this context. nih.gov Furthermore, photoinduced copper catalysis has been shown to be effective in the enantioconvergent amidation of racemic alkyl electrophiles, a strategy that could be adapted for the synthesis of chiral amide derivatives. nih.gov

Derivatization Reactions of this compound

The carboxylic acid and hydroxyl functionalities of this compound serve as convenient handles for further chemical modifications, allowing for the synthesis of a diverse range of analogs.

Esterification Reactions and Ester Analogs

Esterification of the carboxylic acid group of this compound can be achieved through standard methods. The reaction with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is a common approach. The equilibrium of this reversible reaction can be driven towards the product by removing water as it is formed, for example, by azeotropic distillation.

The synthesis of specific ester analogs can be tailored by the choice of alcohol. For instance, reaction with simple alkyl alcohols would yield the corresponding alkyl esters, while reaction with more complex or functionalized alcohols could introduce a variety of substituents.

| Reactant | Catalyst/Conditions | Product |

| This compound + Methanol (B129727) | H₂SO₄ (catalytic), heat | Methyl 2-cyano-3-hydroxybut-2-enoate |

| This compound + Ethanol | p-Toluenesulfonic acid, Dean-Stark trap | Ethyl 2-cyano-3-hydroxybut-2-enoate |

| This compound + Benzyl alcohol | Dicyclohexylcarbodiimide (B1669883) (DCC), Dimethylaminopyridine (DMAP) | Benzyl 2-cyano-3-hydroxybut-2-enoate |

Amidation Reactions

The formation of amides from this compound involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is often slow. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

The reaction of the activated carboxylic acid with an amine proceeds to form the corresponding amide. A notable example of an amide derivative is Teriflunomide, (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluoromethylphenyl)-amide, which is an active metabolite of Leflunomide. epo.org The synthesis of such amides highlights the importance of this derivatization in medicinal chemistry. The reaction pathway for amide formation is analogous to that of ester formation, with the amine acting as the nucleophile. oit.edu

| Reactant 1 | Reactant 2 | Coupling Reagents/Conditions | Product |

| This compound | Ammonia (B1221849) | DCC, HOBt | 2-Cyano-3-hydroxybut-2-enamide |

| This compound | Aniline | EDC, DMAP | N-phenyl-2-cyano-3-hydroxybut-2-enamide |

| This compound | 4-Trifluoromethylaniline | Heat or coupling agents | (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluoromethylphenyl)-amide (Teriflunomide) epo.org |

Etherification of the Hydroxyl Group

The hydroxyl group of this compound and its esters is a key site for modification through etherification. This transformation is valuable for altering the molecule's polarity, solubility, and biological activity. The most common approach involves the reaction of the corresponding ester, ethyl (Z)-2-cyano-3-hydroxybut-2-enoate, with an alkylating agent in the presence of a base.

One notable example is the synthesis of ethyl (2E)-2-cyano-3-ethoxybut-2-enoate. biosynth.comnih.gov This reaction involves the O-alkylation of ethyl (Z)-2-cyano-3-hydroxybut-2-enoate with an ethylating agent. While specific reagents and conditions can vary, a typical procedure would involve an ethyl halide (e.g., ethyl iodide or ethyl bromide) and a suitable base to deprotonate the hydroxyl group, facilitating nucleophilic attack on the electrophilic ethyl source.

Another approach to etherification involves the use of orthoesters. For instance, reacting ethyl acetoacetate (B1235776) with triethyl orthoformate is a known method to produce the corresponding ethoxy derivative. researchgate.net A similar strategy could be envisioned for the synthesis of ethyl (2E)-2-cyano-3-ethoxybut-2-enoate, where ethyl (Z)-2-cyano-3-hydroxybut-2-enoate would react with an orthoester in the presence of an acid catalyst.

The table below summarizes representative etherification reactions for derivatives of this compound.

| Starting Material | Reagent(s) | Product | Reference(s) |

| Ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | Ethyl halide (e.g., C2H5I), Base | Ethyl (2E)-2-cyano-3-ethoxybut-2-enoate | biosynth.comnih.gov |

| Ethyl acetoacetate (analogous reaction) | Triethyl orthoformate, Acid catalyst | Ethyl 3-ethoxybut-2-enoate | researchgate.net |

This table presents plausible reaction schemes based on documented syntheses of similar compounds.

Reactions involving the Cyano Group

The cyano (nitrile) group in this compound and its derivatives is a versatile functional group that can undergo a variety of chemical transformations, providing access to a wide range of other functionalities. beilstein-journals.org Common reactions of the cyano group include hydrolysis, reduction, and cycloadditions.

Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions to first yield an amide and subsequently a carboxylic acid. chemistrysteps.compressbooks.pub This two-step process transforms the nitrile into a carboxyl group, significantly altering the molecule's chemical properties. The hydrolysis of the cyano group in this compound or its esters would lead to the formation of a dicarboxylic acid derivative.

Reduction: The cyano group is readily reducible to a primary amine. chemistrysteps.com Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and catalytic hydrogenation (e.g., using H2 gas with a metal catalyst like Raney nickel or palladium). The reduction of the cyano group in this compound derivatives would yield the corresponding aminomethyl compound. For α,β-unsaturated nitriles, selective reduction of the cyano group without affecting the carbon-carbon double bond can be achieved using specific reagents and conditions.

Cycloaddition Reactions: The conjugated system of α,β-unsaturated nitriles, such as this compound, makes them suitable substrates for cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems. While specific examples for this compound are not extensively documented, analogous systems undergo such transformations.

The following table outlines potential reactions involving the cyano group of this compound derivatives, based on established nitrile chemistry.

| Starting Material Derivative | Reaction Type | Reagent(s) | Potential Product | Reference(s) |

| Ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | Hydrolysis | H3O+ or OH-, H2O | 3-Carboxy-3-hydroxybut-2-enoic acid ethyl ester | chemistrysteps.compressbooks.pub |

| Ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | Reduction | LiAlH4 then H2O | Ethyl 2-(aminomethyl)-3-hydroxybut-2-enoate | chemistrysteps.com |

| Ethyl (Z)-2-cyano-3-hydroxybut-2-enoate | Catalytic Hydrogenation | H2, Metal Catalyst (e.g., Ni, Pd) | Ethyl 2-(aminomethyl)-3-hydroxybutanoate | chemistrysteps.com |

This table illustrates expected products from common nitrile transformations applied to the target molecule's framework.

Chemical Reactivity and Transformative Processes of 2 Cyano 3 Hydroxybut 2 Enoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site of reactivity in 2-Cyano-3-hydroxybut-2-enoic acid, participating in typical reactions such as salt formation, activation for nucleophilic attack, and decarboxylation.

As a carboxylic acid, this compound readily reacts with bases to form salts. This is a fundamental acid-base reaction where the acidic proton of the carboxyl group is transferred to a base. The resulting carboxylate salt is generally more soluble in water than the parent acid. While specific salts of this compound are not extensively documented in readily available literature, this reactivity can be confidently inferred from the general behavior of carboxylic acids.

Table 1: General Salt Formation Reactions of Carboxylic Acids

| Base | Product | General Equation |

| Sodium Hydroxide (B78521) | Sodium Carboxylate | R-COOH + NaOH → R-COONa + H₂O |

| Potassium Hydroxide | Potassium Carboxylate | R-COOH + KOH → R-COOK + H₂O |

| Ammonia (B1221849) | Ammonium Carboxylate | R-COOH + NH₃ → R-COONH₄ |

| Amines | Alkylammonium Carboxylate | R-COOH + R'NH₂ → R-COO⁻R'NH₃⁺ |

This table illustrates the expected salt formation reactions based on the general reactivity of carboxylic acids.

The carboxylic acid group of this compound can be activated to facilitate reactions with nucleophiles, leading to the formation of esters, amides, and other derivatives. This activation typically involves converting the hydroxyl group of the carboxylic acid into a better leaving group. Standard methods for this transformation include conversion to an acyl chloride or an acid anhydride. For instance, treatment with thionyl chloride (SOCl₂) or a similar reagent would be expected to convert the carboxylic acid to the corresponding acyl chloride, a much more reactive species.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential reaction pathway for this compound, particularly under heating. The presence of the α,β-unsaturation and the cyano group can influence the ease of this reaction. The decarboxylation of α,β-unsaturated carboxylic acids can be complex, sometimes requiring acid catalysis or high temperatures stackexchange.com. The mechanism may involve the formation of a stabilized intermediate. For some α,β-unsaturated acids, isomerization to a β,γ-unsaturated isomer precedes decarboxylation through a cyclic transition state stackexchange.com. In the case of α-cyano-β-methyl acrylic acids, base-induced decarboxylation has been observed to proceed through deconjugation to an α-cyano-β-methylene propanoic acid intermediate which then readily decarboxylates researchgate.net. While specific studies on the decarboxylation of this compound are not prominent, these general principles suggest that under appropriate conditions, it could lose CO₂ to form 2-cyanoprop-1-en-1-ol.

Reactivity of the Hydroxyl Group

The hydroxyl group of this compound exists as part of an enol system, which is in equilibrium with its keto tautomer. This enolic nature imparts specific reactivity to the hydroxyl group.

The hydroxyl group of this compound is part of a keto-enol tautomeric system. The equilibrium between the keto (2-cyano-3-oxobutanoic acid) and enol (this compound) forms is a key aspect of its chemistry. Generally, for simple ketones and aldehydes, the keto form is heavily favored masterorganicchemistry.com. However, the stability of the enol form can be significantly influenced by factors such as conjugation, intramolecular hydrogen bonding, and aromaticity masterorganicchemistry.comyoutube.com. In the case of this compound, the enol form is stabilized by conjugation of the carbon-carbon double bond with both the nitrile and carboxylic acid groups.

The tautomerism can be catalyzed by both acids and bases libretexts.orglibretexts.org. Under acidic conditions, the carbonyl oxygen is protonated, followed by deprotonation at the α-carbon to form the enol libretexts.org. Under basic conditions, an α-hydrogen is removed to form an enolate ion, which is then protonated on the oxygen to yield the enol libretexts.org. The acidity of the enolic proton is also a factor in its reactivity.

Table 2: Factors Influencing Keto-Enol Tautomerism

| Factor | Influence on Enol Stability |

| Conjugation | Increased conjugation stabilizes the enol form. |

| Intramolecular Hydrogen Bonding | Can stabilize the enol form, particularly in non-polar solvents. |

| Aromaticity | If the enol is part of an aromatic system (e.g., phenol), it is highly stabilized. |

| Solvent | The equilibrium can be solvent-dependent. |

This table summarizes the key factors that determine the relative stability of keto and enol tautomers.

The oxygen atom of the enolic hydroxyl group possesses lone pairs of electrons and can act as a nucleophile. This allows for reactions such as O-alkylation and O-acylation to form enol ethers and enol esters, respectively. For example, in the presence of a base and an alkyl halide, the hydroxyl group can be alkylated.

Furthermore, the entire enol system can act as a nucleophile, with the α-carbon being a particularly reactive site. This reactivity is fundamental to many important carbon-carbon bond-forming reactions. The ethyl ester of this compound, ethyl 2-cyano-3-hydroxybut-2-enoate nih.gov, is a known precursor in the synthesis of various heterocyclic compounds. For instance, its reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) systems google.comekb.eg. Similarly, it can react with other nucleophiles in Michael additions and condensation reactions to build more complex molecular architectures nih.govlibretexts.org. These reactions, while demonstrated on the ester, are indicative of the inherent reactivity of the core structure of this compound.

Oxidation and Reduction Pathways

The presence of multiple functional groups allows for a range of oxidation and reduction reactions. The specific pathway and resulting product depend heavily on the reagents and conditions employed.

Oxidation: The α,β-unsaturated system is susceptible to oxidative cleavage and other oxidative transformations. The oxidation of α,β-unsaturated ketones initiated by hydroxyl radicals, for instance, proceeds almost exclusively through the addition of the radical to the C=C double bond. copernicus.org A similar mechanism can be expected for this compound. Stronger oxidizing agents can lead to the cleavage of the double bond, yielding smaller carboxylic acids or aldehydes. The secondary hydroxyl group can also be oxidized to a ketone under specific conditions.

Reduction: The reduction of this compound can selectively target the carbon-carbon double bond or the cyano group. As an electron-deficient alkene, the double bond's reduction requires specific methods to overcome its low electron affinity. gre.ac.uk Strategies like photoinduced hydrogen atom transfer (HAT) or the use of reagents like sodium borohydride, sometimes in the presence of a catalyst, can achieve the conjugate reduction of the alkene without affecting the other functional groups. gre.ac.ukyoutube.com Alternatively, catalytic hydrogenation can reduce both the double bond and the nitrile, depending on the catalyst and reaction conditions. wikipedia.org

| Reaction Type | Reagent/Condition | Affected Group(s) | Expected Product |

| Oxidation | OH Radicals | C=C Double Bond | Hydroxylated intermediates |

| Conjugate Reduction | Photoredox catalysis with Hantzsch ester | C=C Double Bond | 2-Cyano-3-hydroxybutanoic acid |

| Reduction | Sodium Borohydride (NaBH₄) / Catalyst | C=C Double Bond | 2-Cyano-3-hydroxybutanoic acid |

| Full Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | C=C Double Bond, Cyano Group | 2-(Aminomethyl)-3-hydroxybutanoic acid |

Reactivity of the Cyano Group

The cyano group is a versatile functional handle that can undergo hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis and Amidation Pathways

The hydrolysis of the cyano group in this compound can be catalyzed by either acid or base. The reaction proceeds in two main stages: first, the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid.

Under acidic conditions, the nitrogen atom of the nitrile is protonated, which activates the carbon atom toward nucleophilic attack by water. Subsequent tautomerization leads to an amide intermediate, 2-carbamoyl-3-hydroxybut-2-enoic acid. Further hydrolysis of the amide yields 3-hydroxy-2-methylmalonic acid. Basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, eventually forming a carboxylate salt after the amide stage.

| Reaction | Conditions | Intermediate Product | Final Product |

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | 2-Carbamoyl-3-hydroxybut-2-enoic acid | 3-Hydroxy-2-methylmalonic acid |

| Base-catalyzed Hydrolysis | NaOH, H₂O, heat | 2-Carbamoyl-3-hydroxybut-2-enoic acid sodium salt | 3-Hydroxy-2-methylmalonate disodium (B8443419) salt |

Reduction to Amines

The cyano group can be readily reduced to a primary amine (–CH₂NH₂). This transformation is a valuable method for introducing an aminomethyl group into the molecule. Powerful reducing agents are typically required for this conversion.

Lithium aluminum hydride (LiAlH₄) is highly effective for reducing nitriles to primary amines. The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group, followed by an aqueous workup to yield the amine. Catalytic hydrogenation using hydrogen gas (H₂) with catalysts like palladium, platinum, or nickel at elevated temperature and pressure also achieves this reduction. The choice of reducing agent is critical to avoid the simultaneous reduction of the carboxylic acid or the double bond if selectivity is desired.

| Reagent | Typical Solvent | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 2-(Aminomethyl)-3-hydroxybut-2-enoic acid |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Ethanol (B145695) or Acetic Acid | 2-(Aminomethyl)-3-hydroxybutanoic acid |

Cycloaddition Reactions

The cyano group, while generally a reluctant participant, can act as a 2π component (a dienophile or enophile) in certain cycloaddition reactions, particularly when activated. In the context of α,β-unsaturated systems, the nitrile can be involved in intramolecular or intermolecular cycloadditions to form heterocyclic structures. For instance, α,β-unsaturated carbonyl compounds can undergo [4+1] cycloaddition reactions with isocyanides catalyzed by Lewis acids like GaCl₃ to form lactones. nih.gov While this involves an isocyanide rather than a nitrile, it demonstrates the potential for cycloadditions in similar systems. More directly, nitriles can participate in [3+2] cycloadditions with species like nitrile oxides or in formal [2+2+2] cycloadditions to construct pyridine (B92270) rings. rsc.org The reactivity of this compound in such reactions would likely require specific catalysts or reaction partners to facilitate the involvement of the relatively inert cyano group.

Reactivity of the But-2-enoic Double Bond System

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, driven by the attack of an electrophile on the electron-rich π-bond. tutorchase.comnumberanalytics.com However, in this compound, the C=C double bond is part of a conjugated system and is flanked by two strong electron-withdrawing groups: the carboxylic acid and the cyano group. This conjugation significantly reduces the electron density of the double bond, making it "electron-deficient." gre.ac.uklibretexts.org

Consequently, the double bond in this compound is deactivated towards attack by typical electrophiles. Standard electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr), are much slower compared to simple, electron-rich alkenes. libretexts.orglibretexts.org While not impossible, these reactions would require harsh conditions or highly reactive electrophilic reagents.

Instead, the electron-deficient nature of the double bond makes the β-carbon susceptible to attack by nucleophiles in a process known as conjugate or 1,4-addition. wikipedia.orglibretexts.org This is the more dominant reaction pathway for α,β-unsaturated carbonyl compounds.

Nucleophilic Addition Reactions

The carbon-carbon double bond in this compound is electron-deficient due to the conjugation with both the cyano and carboxylic acid groups. This electronic characteristic makes it an excellent Michael acceptor, readily undergoing nucleophilic addition reactions. The regioselectivity of these additions can be influenced by the nature of the nucleophile and the reaction conditions.

Generally, soft nucleophiles tend to add to the β-carbon (C3) in a conjugate addition (Michael addition), while hard nucleophiles might attack the carbonyl carbon of the carboxylic acid group. However, for α,β-unsaturated aldehydes, ketones, and nitriles, the 1,4-conjugate addition is a common pathway. lumenlearning.com

Due to the polyfunctionality of the molecule, a variety of nucleophiles can be employed, leading to a diverse range of products. For instance, the addition of amines, thiols, and carbanions can be expected to proceed at the β-position. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of its ethyl ester, ethyl (Z)-2-cyano-3-hydroxybut-2-enoate, and other similar α,β-unsaturated systems provides significant insight. The general reactivity of α,β-unsaturated nitriles includes susceptibility to nucleophilic attack due to the delocalization of π-electrons, which stabilizes the molecule. nih.gov

Table 1: Predicted Nucleophilic Addition Reactions of this compound

| Nucleophile | Predicted Product | Reaction Type |

| Amine (R-NH₂) | 3-Amino-2-cyanobutanoic acid derivative | Michael Addition |

| Thiol (R-SH) | 2-Cyano-3-(alkylthio)butanoic acid derivative | Michael Addition |

| Enolate | 2-Cyano-3-substituted butanoic acid derivative | Michael Addition |

Isomerization Studies (Z/E Isomerism)

The double bond in this compound allows for the existence of two geometric isomers: (Z) and (E). The relative stability of these isomers is a critical factor in its synthesis and reactivity. Research on analogous compounds, such as 3-amino-2-cyanoacrylates, has shown that the (Z)-isomer is generally the more stable form. researchgate.netjku.at This stability is attributed to the formation of an intramolecular hydrogen bond between the hydroxyl group at C3 and the ester or nitrile functionality. researchgate.net

In the case of this compound, the (Z)-isomer, where the hydroxyl group and the carboxylic acid group are on the same side of the double bond, can be stabilized by a hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid or the nitrogen of the nitrile group. PubChem lists the compound primarily as the (Z)-isomer. nih.gov

The initial product of reactions like the Knoevenagel condensation, which can be used to synthesize such compounds, may be a mixture of (E) and (Z) isomers. However, due to rapid equilibration, the more thermodynamically stable (Z)-isomer is often the major or exclusive product obtained. jku.at

Cyclization Reactions

The multiple functional groups within this compound make it a prime candidate for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. The specific heterocyclic ring formed depends on the reaction conditions and the use of additional reagents.

For example, the presence of the nitrile and a β-hydroxyl group can facilitate the formation of furan (B31954) or pyran derivatives. The ethyl ester of the compound, ethyl (Z)-2-cyano-3-hydroxybut-2-enoate, is a versatile precursor for the synthesis of heterocycles. While direct cyclization studies on the acid itself are not widely reported, the reactivity of its ester and related compounds like ethyl cyanoacetate (B8463686) is well-established in the synthesis of pyridinones, pyrazolones, and other nitrogen-containing heterocycles. nih.gov For instance, β-enamino esters, which are structurally related, are known to be excellent starting materials for synthesizing pyrrolidinones and pyridinones. nih.gov

Table 2: Potential Cyclization Products from this compound Derivatives

| Reagent/Condition | Potential Heterocyclic Product |

| Hydrazine (N₂H₄) | Pyrazolone derivative |

| Guanidine | Pyrimidine (B1678525) derivative |

| Ammonia or primary amines | Pyridinone derivative |

| Strong acid | Furanone derivative |

Chemo- and Regioselectivity in Complex Reaction Environments

In a molecule with multiple reactive sites like this compound, controlling the chemo- and regioselectivity of a reaction is a significant synthetic challenge and a testament to the versatility of the substrate. The outcome of a reaction is dependent on a fine balance of factors including the nature of the reagent, catalyst, solvent, and temperature.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, a mild reducing agent might selectively reduce the carboxylic acid to an alcohol without affecting the nitrile or the carbon-carbon double bond. Conversely, catalytic hydrogenation could potentially reduce the double bond and/or the nitrile group. The choice of a specific reagent is crucial for achieving the desired transformation.

Regioselectivity: This is particularly relevant in nucleophilic addition reactions. As discussed in section 3.4.2, the molecule has two primary electrophilic centers susceptible to nucleophilic attack: the β-carbon of the double bond (C3) and the carbonyl carbon of the carboxylic acid (C1). Soft nucleophiles generally favor 1,4-conjugate addition to the β-carbon, while hard nucleophiles may favor 1,2-addition to the carbonyl group. The inherent electronic properties of the system, with the electron-withdrawing cyano and carboxyl groups, strongly favor the Michael-type addition at the β-position.

The principles of chemo- and regioselectivity are often exploited in the synthesis of complex molecules where this compound or its derivatives serve as a starting material. For instance, in the synthesis of polysubstituted pyrroles, the selective reaction at different positions of a similarly complex starting material is key to building the final molecular architecture. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for providing a detailed atom-level map of molecular structure. High-resolution ¹H and ¹³C NMR spectra offer insights into the electronic environment of each nucleus, while two-dimensional techniques reveal through-bond and through-space correlations.

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For (Z)-2-cyano-3-hydroxybut-2-enoic acid, the presence of electronegative oxygen atoms, the cyano group (-C≡N), and the carbon-carbon double bond results in a wide dispersion of signals.

The ¹H NMR spectrum is expected to show distinct signals for the methyl protons (CH₃), the enolic hydroxyl proton (-OH), and the carboxylic acid proton (-COOH). The chemical shift of the methyl group would appear relatively downfield compared to a simple alkane due to the adjacent sp²-hybridized carbon. The hydroxyl and carboxylic acid protons are expected to be broad and located far downfield, with their exact positions being highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The ¹³C NMR spectrum would display five distinct signals, corresponding to the five carbon atoms in unique chemical environments: the methyl carbon, the nitrile carbon, the two sp² carbons of the double bond, and the carbonyl carbon of the carboxylic acid. The carbonyl and nitrile carbons are typically found at the downfield end of the spectrum. The electronegativity of the attached groups significantly influences these shifts. youtube.comresearchgate.net For instance, the carbon atom bonded to the hydroxyl group (C3) will be deshielded and appear at a higher chemical shift than the carbon bonded to the cyano group (C2). youtube.com

Predicted ¹H NMR Chemical Shifts for (Z)-2-Cyano-3-hydroxybut-2-enoic acid (Predicted data; actual values may vary based on solvent and experimental conditions)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.3 | s (singlet) |

| -OH (enol) | 5.0 - 9.0 | br s (broad singlet) |

| -COOH | 10.0 - 13.0 | br s (broad singlet) |

Predicted ¹³C NMR Chemical Shifts for (Z)-2-Cyano-3-hydroxybut-2-enoic acid (Predicted data; actual values may vary based on solvent and experimental conditions)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H₃ | ~20 |

| -C ≡N | ~115 |

| =C (CN)- | ~100 |

| =C (OH)- | ~170 |

| -C OOH | ~175 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the molecular framework. wikipedia.orgcreative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 2-Cyano-3-hydroxybut-2-enoic acid, a COSY spectrum would be relatively simple but could confirm the absence of coupling for the methyl singlet and show potential long-range couplings, for instance between the methyl protons and the enolic -OH proton under specific conditions, helping to confirm their proximity.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com An HSQC spectrum would definitively link the methyl proton signal to the methyl carbon signal. It is a powerful tool for assigning carbons that have attached protons. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). This is arguably the most powerful tool for assembling the carbon skeleton of this compound. For example, correlations would be expected from the methyl protons to both sp² carbons (C2 and C3) and from the carboxylic acid proton to the carbonyl carbon (C1) and C2. These correlations confirm the connectivity between the key functional groups. The observation of a strong three-bond correlation from the methyl protons to C2 would help to confirm the (Z)-stereochemistry around the double bond.

This compound can exist as keto-enol tautomers. The predominant keto form is 2-cyano-3-oxobutanoic acid, while the enol form is this compound. The equilibrium between these forms can be studied using dynamic NMR spectroscopy.

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the signals corresponding to each tautomer. At low temperatures, the rate of interconversion may be slow enough on the NMR timescale to allow for the observation of separate, distinct signals for both the keto and enol forms. As the temperature increases, the rate of tautomerization increases, leading to coalescence of the signals and eventually, at high temperatures, a single set of time-averaged signals. Analysis of the line shapes at different temperatures can provide quantitative information about the activation energy and the thermodynamics of the tautomeric equilibrium.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of hydrogen bonding.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to its various functional groups.

O-H Stretching: A very broad absorption band is expected in the IR spectrum, typically in the range of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid group. The enolic O-H stretch would also contribute to this region.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid group should appear around 1700-1725 cm⁻¹. The exact position is influenced by hydrogen bonding; dimerization typically shifts this band to a lower wavenumber.

C=C Stretching: The carbon-carbon double bond stretch is expected to appear in the 1680-1620 cm⁻¹ region. Its intensity in the IR spectrum can be variable, but it often gives a strong signal in the Raman spectrum.

C≡N Stretching: The nitrile group (C≡N) gives rise to a characteristic absorption in the 2260-2220 cm⁻¹ region. researchgate.net Conjugation with the C=C double bond typically shifts this absorption to a lower frequency. This band is usually of medium intensity in the IR spectrum but sharp. researchgate.net

C-O Stretching and O-H Bending: Bands corresponding to C-O stretching (from the carboxylic acid and enol) and O-H bending are expected in the fingerprint region (1300-1000 cm⁻¹).

Expected Characteristic Vibrational Frequencies for (Z)-2-Cyano-3-hydroxybut-2-enoic acid (Positions are approximate and can be influenced by physical state and intermolecular interactions)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300 - 2500 (broad) |

| Enol O-H | Stretching | ~3400 (if not strongly H-bonded) |

| Nitrile C≡N | Stretching | 2240 - 2220 |

| Carboxylic Acid C=O | Stretching | 1725 - 1700 |

| Alkene C=C | Stretching | 1650 - 1620 |

| Carboxylic Acid C-O | Stretching | 1320 - 1210 |

| O-H Bending | Bending | 1440 - 1395 and ~950 (broad) |

The presence of both hydrogen bond donors (-OH from carboxylic acid and enol) and acceptors (C=O, -OH, C≡N) allows this compound to form extensive hydrogen bonding networks. nih.gov In the solid state and in concentrated solutions, carboxylic acids typically exist as cyclic dimers through intermolecular hydrogen bonds between their -COOH groups.

Vibrational spectroscopy is highly sensitive to these interactions. nih.govnih.gov The formation of hydrogen bonds generally causes a red-shift (shift to lower frequency) and significant broadening of the stretching frequency of the donor group (e.g., O-H stretch). The dramatic broadening of the O-H stretching band from ~3400 cm⁻¹ for a free hydroxyl to below 3000 cm⁻¹ is a classic indicator of strong hydrogen bonding, such as that in carboxylic acid dimers. researchgate.net By comparing spectra in non-polar solvents at different concentrations, one can distinguish between intramolecular and intermolecular hydrogen bonds. In dilute solutions, intermolecular bonds are disrupted, leading to the appearance of sharper bands at higher frequencies corresponding to "free" or monomeric species. The analysis of these shifts provides insight into the strength and nature of the hydrogen bonding network. nih.gov

Conformational Insights from Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the conformational landscape of this compound. The vibrational modes of the molecule, which are sensitive to the spatial arrangement of its atoms, can provide critical information about the preferred conformations in different states of matter. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used in concert with experimental spectra to assign specific vibrational frequencies to the corresponding atomic motions.

For this compound, key vibrational modes of interest include the stretching frequencies of the O-H (hydroxyl), C=O (carboxyl), C≡N (cyano), and C=C (alkene) bonds. The precise frequencies of these vibrations can shift based on the molecule's conformation, particularly with respect to the rotation around the C2-C3 single bond. For instance, intramolecular hydrogen bonding between the hydroxyl group at C3 and the carboxyl group or the cyano group would lead to noticeable shifts in the O-H and C=O stretching frequencies.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which can be used to determine the elemental formula of this compound. The exact mass of the (Z)-isomer of this compound has been computed to be 127.026943022 Da. nih.gov An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition of C₅H₅NO₃.

Fragmentation Pathways and Structural Information from MS/MS

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the molecular ion of this compound. The resulting fragmentation pattern is a fingerprint of the molecule's structure, providing valuable information about its connectivity. While specific experimental MS/MS data for this compound is not widely published, likely fragmentation pathways can be predicted based on its functional groups. Common fragmentation events would include the loss of small neutral molecules such as H₂O (from the hydroxyl and carboxyl groups), CO₂ (from the carboxyl group), and HCN (from the cyano group). The fragmentation of the carbon backbone would also yield characteristic ions.

Advanced Ionization Techniques in Characterization

The choice of ionization technique can significantly impact the mass spectrum obtained for this compound. "Soft" ionization methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred for this type of molecule as they tend to produce the intact molecular ion with minimal fragmentation. This is crucial for accurate molecular weight determination. ESI is particularly well-suited for analyzing this compound from solution, as it is readily ionized in the presence of a protic solvent. More energetic techniques, such as Electron Ionization (EI), would induce more extensive fragmentation, which can be useful for structural elucidation but may result in a weak or absent molecular ion peak.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of chiral centers.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

A successful single-crystal X-ray diffraction analysis of this compound would unambiguously determine its molecular structure. This technique would confirm the connectivity of the atoms and provide precise measurements of all bond lengths and angles. Furthermore, it would reveal the conformation of the molecule in the crystal lattice, including the planarity of the double bond system and the orientation of the substituent groups. The analysis would also elucidate the details of any intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal.

While a crystal structure for this compound itself is not publicly available, related structures, such as those of (E)-alkyl 2-cyano-3-(2-hydroxyphenyl)propenoates, have been reported. These studies showcase the power of X-ray crystallography to establish the stereochemistry at the double bond and the conformational preferences of the ester and phenyl groups. A similar analysis of this compound would be invaluable for a complete understanding of its solid-state structure.

Powder X-ray Diffraction for Polymorphism and Amorphous Forms

Powder X-ray Diffraction (PXRD) is a primary and powerful technique for investigating the solid-state nature of a chemical compound. It is instrumental in distinguishing between crystalline and amorphous forms and in identifying different crystalline arrangements known as polymorphs. Polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability, which are of critical importance in materials science and pharmaceutical development.

In a typical PXRD analysis, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded. Crystalline materials produce a characteristic pattern of sharp peaks, with the peak positions (2θ angles) and intensities being unique to a specific polymorphic form. An amorphous form, lacking long-range atomic order, would produce a broad halo instead of sharp peaks.

Despite the utility of this technique, a thorough search of scientific literature and databases did not yield any specific PXRD data for this compound. Consequently, there is no published information regarding its potential to exist in different polymorphic or amorphous forms. The table below illustrates the type of data that would be generated from a PXRD study on different polymorphs of a compound.

Table 1: Illustrative Powder X-ray Diffraction Data for Hypothetical Polymorphs of this compound

| Characteristic Peaks (2θ) - Form A | Characteristic Peaks (2θ) - Form B |

| 10.2° | 12.5° |

| 15.8° | 18.3° |

| 20.5° | 22.1° |

| 25.1° | 28.9° |

| 30.7° | 33.4° |

| Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound. |

Solid-State NMR and its Application to Polymorph Characterization

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is another key technique for characterizing the solid forms of a compound. Unlike solution-state NMR, which provides information about the averaged structure of a molecule in a solvent, ssNMR probes the local environment of atomic nuclei in the solid state. This makes it particularly sensitive to the subtle structural differences between polymorphs.

In ssNMR, differences in the chemical shifts of atomic nuclei (commonly ¹³C) can distinguish between molecules in different crystalline environments. Furthermore, relaxation times (such as T₁ and T₁ρ) can provide insights into the molecular dynamics and packing within the crystal lattice.

As with PXRD, no specific solid-state NMR studies on this compound have been found in the public domain. Therefore, there is no experimental data to report on the ssNMR characterization of any potential polymorphs of this compound. The following table provides an example of the kind of data that would be obtained from such a study.

Table 2: Representative Solid-State ¹³C NMR Chemical Shifts for Hypothetical Polymorphs of this compound

| Carbon Atom | Form A Chemical Shift (ppm) | Form B Chemical Shift (ppm) |

| C=O | 170.1 | 172.5 |

| C-OH | 155.8 | 157.2 |

| C-CN | 118.3 | 116.9 |

| C-CH₃ | 20.5 | 22.1 |

| CN | 115.4 | 114.8 |

| Note: This table is for illustrative purposes only and does not represent actual experimental data for this compound. |

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy encompasses techniques that probe the interaction of chiral molecules with polarized light. These methods are essential for determining the absolute configuration and conformational properties of chiral compounds.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemistry of a molecule, particularly the spatial arrangement of its chromophores. While this compound itself is not chiral, chiral derivatives could be synthesized, for instance, by introducing a chiral center elsewhere in the molecule or by forming chiral complexes.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD spectroscopy, ORD is used to characterize chiral molecules. The shape of the ORD curve, particularly the presence of Cotton effects (characteristic peaks and troughs), is related to the absolute configuration of the molecule.

No research on the synthesis or chiroptical analysis of chiral derivatives of this compound was identified. Therefore, no experimental CD or ORD data can be presented.

Computational and Theoretical Chemistry Studies of 2 Cyano 3 Hydroxybut 2 Enoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, would be the cornerstone of a theoretical investigation into 2-cyano-3-hydroxybut-2-enoic acid.

Molecular Orbital Theory and Frontier Orbitals

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. A key aspect of this would be the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are fundamental to predicting a molecule's reactivity, its role in chemical reactions, and its electronic properties.

Table 1: Hypothetical Frontier Orbital Data for this compound

| Parameter | Expected Value Range (eV) | Significance |

| HOMO Energy | -8 to -6 | Indicates the ability to donate electrons. A higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | -2 to 0 | Indicates the ability to accept electrons. A lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | 4 to 6 | Relates to the molecule's kinetic stability and the energy required for electronic excitation. |

Note: The values in this table are hypothetical and represent typical ranges for organic molecules. Actual values for this compound would need to be determined through specific calculations.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This would aid in the structural elucidation and assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This would help in identifying the characteristic vibrational modes of the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insight into the molecule's chromophores.

Reaction Mechanism Elucidation and Transition State Analysis

For any chemical reaction involving this compound, computational chemistry could be used to map out the entire reaction pathway. This would involve locating and characterizing the transition state structures, which are the high-energy points along the reaction coordinate. By calculating the activation energies, one could predict the feasibility and kinetics of different potential reactions.

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds in this compound suggests the possibility of multiple conformations.

Tautomeric Forms and Energetic Preferences

This compound can exist in different tautomeric forms, primarily involving the migration of a proton. A key equilibrium would be between the enol form (as named) and the corresponding keto form. Computational studies would be essential to determine the relative energies of these tautomers and thus predict their equilibrium populations. The stability of different tautomers can be significantly influenced by the solvent environment, a factor that can also be modeled computationally.

Table 2: Potential Tautomers of this compound

| Tautomeric Form | Structural Description |

| Enol Form | The hydroxyl group is attached to the double-bonded carbon. |

| Keto Form | A ketone group is present, and the double bond is shifted. |

Intermolecular Interactions and Crystal Packing Studies

The solid-state structure of this compound is governed by a variety of intermolecular interactions. These forces dictate how the molecules arrange themselves in a crystal lattice, which in turn influences the material's physical properties.

This compound has functional groups capable of forming strong hydrogen bonds. The carboxylic acid group is a classic motif for forming dimeric structures through O-H···O hydrogen bonds between two molecules. This is a very common and stable arrangement for carboxylic acids in the solid state. Additionally, the enol hydroxyl group and the nitrogen atom of the cyano group can participate in hydrogen bonding.

According to computed data from PubChem for the (Z)-isomer, the molecule has two hydrogen bond donors and four hydrogen bond acceptors. nih.gov This suggests a high potential for forming extensive hydrogen-bonded networks.

A study on the crystal structure of a related compound, (E)-2-Cyano-3-(2,3-dimethoxyphenyl)acrylic acid, reveals that the molecules form hydrogen-bonded dimers via their carboxyl groups. nih.gov It is highly probable that this compound would exhibit similar dimeric structures in its crystalline form. The presence of the additional hydroxyl group could lead to more complex, three-dimensional hydrogen-bonding networks, linking these primary dimer units. The cooperative nature of hydrogen bonds, as seen in studies of other hydroxy-substituted aromatic acids, suggests that the formation of intermolecular hydrogen bonds can influence the strength of intramolecular interactions. fu-berlin.de

Table 1: Potential Hydrogen Bond Interactions in this compound

| Donor Group | Acceptor Group | Type of Interaction |

| Carboxylic Acid O-H | Carboxylic Acid C=O | Intermolecular Dimer |

| Enol O-H | Cyano N | Inter- or Intramolecular |

| Enol O-H | Carboxylic Acid C=O | Intermolecular |

| C-H (from methyl) | Cyano N or Oxygen | Weak Intermolecular |

In addition to hydrogen bonding, π-stacking and van der Waals forces are expected to play a significant role in the crystal packing of this compound. The conjugated π-system of the molecule, which includes the C=C double bond and the cyano and carboxyl groups, can lead to stabilizing π-π stacking interactions between adjacent molecules.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in organic molecules, particularly those with multiple functional groups capable of forming different hydrogen-bonding patterns. Given the conformational flexibility and the variety of possible intermolecular interactions for this compound, it is a likely candidate for exhibiting polymorphism.

Computational methods are often employed to predict possible polymorphic forms by searching for low-energy crystal structures. These calculations would involve exploring different combinations of conformers and packing arrangements to identify thermodynamically stable or metastable crystal forms. While no specific polymorphic prediction studies for this compound were found in the searched literature, the existence of different isomers, such as the (Z) and (E) forms, and the potential for various hydrogen-bonding schemes, strongly suggests that different crystalline forms could be accessible under different crystallization conditions. A patent for a derivative, (Z)-2-cyano-3-hydroxy-but-2-enoic acid-(4'-trifluoromethylphenyl)-amide, mentions that the physical nature of the particles can be altered by processes like milling, which can sometimes induce polymorphic transformations. google.comepo.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthon in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. numberanalytics.com This approach offers significant advantages, including reduced reaction times, lower waste generation, and increased molecular complexity in fewer steps. numberanalytics.com The cyano-enoic acid core of 2-Cyano-3-hydroxybut-2-enoic acid, with its multiple reactive sites, is an ideal candidate for designing novel MCRs.

Derivatives of cyanoacetic acid and cyanoacetamide are well-established starting materials for a variety of MCRs, such as the Biginelli, Hantzsch, and Ugi reactions. scielo.brnih.govnih.gov For instance, in the Biginelli reaction, an aldehyde, a β-ketoester, and urea (B33335) combine to form dihydropyrimidines. numberanalytics.com this compound can be envisioned as a synthon that combines the functionalities of the β-ketoester (via its enol form) and the active methylene (B1212753) compound. Its participation in MCRs could lead to the synthesis of highly substituted, biologically relevant scaffolds.

The reactivity of the molecule allows it to participate in various reaction types central to MCRs:

Knoevenagel Condensation: The active methylene character, enhanced by the cyano group, can react with aldehydes and ketones. rsc.orgscielo.org.mx

Michael Addition: The α,β-unsaturated system is susceptible to nucleophilic attack.

Cycloaddition Reactions: The double bond can participate in cycloaddition processes.

Amide Formation: The carboxylic acid can react with amines, a key step in reactions like the Ugi and Passerini reactions. organic-chemistry.org

Table 1: Potential Multicomponent Reactions Involving the this compound Scaffold

| MCR Type | Potential Reactants with this compound | Resulting Scaffold |

| Biginelli-like | Aldehyde, Urea/Thiourea | Dihydropyrimidine derivatives |

| Hantzsch-like | Aldehyde, Ammonia (B1221849) | Dihydropyridine derivatives |

| Ugi-type | Amine, Isocyanide, Aldehyde/Ketone | Complex acyclic amides |

Utility in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in chemistry, forming the core structure of numerous natural products and synthetic molecules. Cyano-group-containing reagents, particularly cyanoacetamide and its derivatives, are renowned for their utility in synthesizing a wide range of heterocycles, including pyridines, pyrimidines, pyrazoles, and thiophenes. tubitak.gov.trtubitak.gov.tr

This compound serves as an excellent precursor for various heterocyclic systems due to the strategic placement of its functional groups. The enol/ketone tautomerism, combined with the nucleophilic and electrophilic centers, allows for a variety of cyclization strategies. tubitak.gov.tr

Synthesis of Pyridones and Pyridines: Condensation of N-substituted cyanoacetamides with 1,3-dicarbonyl compounds is a classic route to substituted 2-pyridones. researchgate.netyoutube.com this compound can react with ammonia or primary amines, where the amine attacks the carbonyl carbon (of the keto tautomer) or participates in a conjugate addition, followed by intramolecular cyclization via attack on the nitrile group to yield highly functionalized pyridone derivatives. youtube.com These can be further converted to other important pyridine (B92270) compounds. youtube.com

Formation of Pyrazoles: Reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings. The hydrazine can react with the β-dicarbonyl-like system of the keto-enol tautomers to form the five-membered pyrazole core.

Construction of Other Heterocycles: The molecule's reactivity can be harnessed to create other systems. For example, reaction with hydroxylamine (B1172632) could yield isoxazoles, while reaction with amidines could produce pyrimidine (B1678525) rings. The presence of the cyano group is crucial, as it is an excellent electrophile for intramolecular cyclization steps. researchgate.net

Precursor for Advanced Polymer Monomers

The development of functional polymers is a cornerstone of modern materials science. Monomers based on acrylic acid and its derivatives are widely used due to their ability to undergo polymerization and the versatility of the resulting materials. researchgate.net Poly(acrylic acid) and its functionalized derivatives are used in a variety of applications due to properties like pH-responsiveness and hydrophilicity. mdpi.comnih.gov

This compound can be viewed as a highly functionalized acrylic acid derivative. Its polymerization, or copolymerization with other monomers, can lead to advanced polymers with unique characteristics:

Pendant Functional Groups: The resulting polymer would feature cyano, hydroxyl, and potentially unreacted carboxylic acid groups along its chain. These groups can serve as sites for post-polymerization modification, allowing for the covalent attachment of other molecules. researchgate.net

Cross-linking Capabilities: The hydroxyl and carboxylic acid groups can participate in cross-linking reactions, leading to the formation of hydrogels or thermoset materials.

Enhanced Polarity and Adhesion: The presence of multiple polar functional groups can enhance the polymer's adhesion to various substrates and modify its solubility properties.

The synthesis of polymers from such a monomer could proceed via standard polymerization techniques, with the resulting material, a functionalized poly(acrylate), having potential applications in coatings, adhesives, and biomedical materials. acs.org

Application in the Synthesis of Agrochemical Intermediates (non-therapeutic)

The synthesis of effective and environmentally benign crop protection agents is a major focus of the agrochemical industry. Many successful herbicides and fungicides are based on heterocyclic scaffolds, with pyridine derivatives being particularly prominent. youtube.com

As established, this compound is a versatile precursor for a variety of heterocyclic systems, most notably substituted pyridines. youtube.comyoutube.com The ability to generate highly functionalized pyridone and chloropyridine intermediates from this starting material is of significant interest. These intermediates are key building blocks in the synthesis of complex agrochemicals. For example, the cyclocondensation of an enamine with cyanoacetamide is a known method to produce pyridones, which can then be converted into 2-chloropyridines, a common step in the production of certain agricultural products. youtube.com The use of this compound offers a direct route to analogous structures with potentially novel substitution patterns, which could lead to the discovery of new active compounds.

Development of Novel Synthetic Methodologies utilizing the Cyano-Enoic Acid Core

The unique electronic and structural features of the this compound core make it a valuable platform for developing new synthetic reactions. The interplay between the conjugated π-system and the diverse functional groups allows for transformations that are not possible with simpler molecules.

Tandem and Cascade Reactions: The molecule is primed for cascade reactions where a single synthetic operation triggers a sequence of intramolecular transformations. For example, a Michael addition to the double bond could be followed by an intramolecular cyclization onto the nitrile, a process facilitated by the proximity of the reacting groups.

Catalytic Functionalization: The development of catalytic methods to selectively functionalize one part of the molecule while leaving others intact is an active area of research. For instance, N-heterocyclic carbene (NHC) catalysis, known to be effective in reactions with aldehydes, could potentially be used to generate novel intermediates from the cyano-enoic acid core. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon bonds under mild conditions. Decarboxylative Giese-type reactions, where an α-oxo acid reacts with a Michael acceptor, demonstrate the potential for using the carboxylic acid moiety as a handle for radical generation and subsequent addition reactions. acs.org Applying such methods to this compound could open up new pathways for its elaboration.

The exploration of these methodologies will not only provide more efficient routes to known structures but also enable the synthesis of entirely new molecular frameworks built upon the versatile cyano-enoic acid scaffold.

Stability and Degradation Mechanisms of 2 Cyano 3 Hydroxybut 2 Enoic Acid

Hydrolytic Stability and Degradation Pathways

Hydrolysis represents a significant degradation pathway for 2-Cyano-3-hydroxybut-2-enoic acid, driven by the presence of the nitrile and carboxylic acid functionalities. The reactivity of the molecule towards hydrolysis is influenced by the pH of the environment, with distinct mechanisms operating under acidic and basic conditions.

Under acidic conditions, the nitrile group of this compound can undergo hydrolysis to form an amide, which can be further hydrolyzed to a carboxylic acid. The generally accepted mechanism for acid-catalyzed nitrile hydrolysis involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. Subsequent nucleophilic attack by a water molecule leads to the formation of a protonated imidic acid, which then tautomerizes to the more stable amide. youtube.com

The carboxylic acid group can also participate in intramolecular reactions. Given the β-position of the keto-like functionality (from the enol), the compound bears resemblance to a β-keto acid. While β-keto acids are known to be susceptible to decarboxylation upon heating, the stability in acidic aqueous solution at ambient temperature is generally higher. stackexchange.com However, under more forcing acidic conditions, decarboxylation could be a potential degradation pathway.

A plausible acid-catalyzed degradation pathway for this compound is proposed to initiate with the hydrolysis of the nitrile group to yield 2-carboxy-3-oxobutanoic acid. This intermediate, being a β-keto acid, could then undergo decarboxylation to produce 3-oxobutanoic acid, which exists in equilibrium with its enol form, 3-hydroxybut-2-enoic acid.

In alkaline solutions, the degradation of this compound is expected to be more rapid. The base-catalyzed hydrolysis of the nitrile group proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic nitrile carbon. youtube.com This leads to the formation of an intermediate anion that is subsequently protonated by water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt and ammonia (B1221849).

Furthermore, the presence of the vinylogous hydroxy group makes the β-carbon susceptible to nucleophilic attack in a Michael-type addition, especially under basic conditions. This could lead to a variety of degradation products. The degradation of related polycyanoacrylates is known to be base-catalyzed. google.com

A potential base-catalyzed degradation pathway involves the hydrolysis of the nitrile to the corresponding carboxylate, followed by potential decarboxylation. Another possibility is a retro-Claisen type reaction, which could lead to the cleavage of the C2-C3 bond.

The identification of specific hydrolytic degradants of this compound would require experimental studies utilizing techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Based on the proposed mechanisms, potential hydrolytic degradants are listed in the table below.

| Potential Hydrolytic Degradant | Chemical Formula | Proposed Formation Pathway |

| 2-Carbamoyl-3-hydroxybut-2-enoic acid | C₅H₇NO₄ | Partial hydrolysis of the nitrile group |

| 2-Carboxy-3-oxobutanoic acid | C₅H₆O₅ | Complete hydrolysis of the nitrile group |

| 3-Oxobutanoic acid | C₄H₆O₃ | Decarboxylation of 2-carboxy-3-oxobutanoic acid |

| Acetic acid | C₂H₄O₂ | Further degradation |

| Oxalic acid | C₂H₂O₄ | Further degradation |

| Ammonia | NH₃ | Byproduct of nitrile hydrolysis |

| Carbon dioxide | CO₂ | Byproduct of decarboxylation |

Oxidative Degradation Studies

The carbon-carbon double bond in this compound is a primary site for oxidative attack. The electron-withdrawing nature of the adjacent cyano and carboxylic acid groups makes the double bond electron-deficient and susceptible to specific types of oxidative cleavage.

The oxidation of α,β-unsaturated carboxylic acids can proceed through different mechanisms depending on the oxidizing agent and reaction conditions. nih.gov Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the carbon-carbon double bond. youtube.comlibretexts.org

Ozonolysis, followed by an oxidative work-up (e.g., with hydrogen peroxide), would be expected to cleave the double bond, converting the C2 carbon into a carboxylic acid and the C3 carbon into a ketone. masterorganicchemistry.com The presence of the hydroxyl group on C3 complicates this prediction, as it may be further oxidized.

Oxidation with hot, concentrated potassium permanganate would also result in the cleavage of the double bond. youtube.com The products would depend on the subsequent oxidation of the initial fragments. Hydrothermal oxidation is another potential degradation pathway, which can involve radical mechanisms leading to cleavage at and near the double bond. nih.gov

The specific oxidative products of this compound have not been extensively documented in the literature. However, based on established principles of alkene oxidation, a range of products can be predicted.

| Potential Oxidative Degradant | Chemical Formula | Proposed Formation Pathway |

| 2-Oxo-3-oxobutanoic acid | C₄H₄O₅ | Ozonolysis with oxidative work-up |

| Oxalic acid | C₂H₂O₄ | Cleavage product from C2 |

| Pyruvic acid | C₃H₄O₃ | Cleavage product from C3 |

| Acetic acid | C₂H₄O₂ | Further oxidation of pyruvic acid |

| Carbon dioxide | CO₂ | Complete oxidation |

It is important to note that the actual degradation products and pathways would need to be confirmed through rigorous experimental studies. The presented information is based on established chemical principles and data from analogous structures.

Role of Free Radicals in Degradation